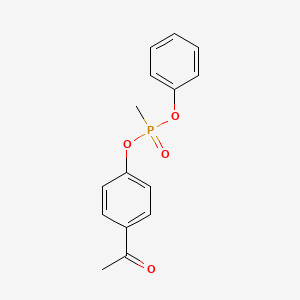

4-Acetylphenyl phenyl methylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918660-71-6 |

|---|---|

Molecular Formula |

C15H15O4P |

Molecular Weight |

290.25 g/mol |

IUPAC Name |

1-[4-[methyl(phenoxy)phosphoryl]oxyphenyl]ethanone |

InChI |

InChI=1S/C15H15O4P/c1-12(16)13-8-10-15(11-9-13)19-20(2,17)18-14-6-4-3-5-7-14/h3-11H,1-2H3 |

InChI Key |

CSDFLWVBFZFHDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetylphenyl Phenyl Methylphosphonate and Analogues

Classical and Conventional Approaches to Phosphonate (B1237965) Ester Synthesis

Traditional methods for phosphonate ester synthesis have been the bedrock of organophosphorus chemistry for over a century. These approaches typically involve the reaction of highly reactive phosphorus chlorides or the rearrangement of trivalent phosphorus compounds.

Utilization of Methylphosphonic Dichloride and Phenol (B47542) Reagents

A direct and fundamental approach to forming the phosphonate core structure is the reaction of methylphosphonic dichloride (MPOD) with appropriate alcohol and phenol nucleophiles. pnnl.govnih.gov MPOD is a reactive intermediate that can be prepared through various chlorination processes, for instance, by reacting dimethyl methylphosphonate (B1257008) with agents like thionyl chloride or phosgene. google.com

The synthesis of an unsymmetrical ester like 4-acetylphenyl phenyl methylphosphonate would proceed in a stepwise manner. First, methylphosphonic dichloride is reacted with one equivalent of a phenol, such as 4-hydroxyacetophenone, often in the presence of a base to neutralize the HCl byproduct. This forms a reactive phosphonochloridate intermediate, methyl(4-acetylphenyl)phosphonochloridate. Subsequent reaction of this intermediate with a second, different nucleophile, like phenol, again in the presence of a base, yields the final diester. The order of addition can be reversed, starting with phenol and then adding 4-hydroxyacetophenone.

The general sequence is as follows:

Monosubstitution: CH₃P(O)Cl₂ + HOR → CH₃P(O)(OR)Cl + HCl

Disubstitution: CH₃P(O)(OR)Cl + HOR' → CH₃P(O)(OR)(OR') + HCl

This method's primary advantage is the direct use of a readily available phosphorus starting material. colab.ws However, controlling the selectivity in one-pot reactions can be challenging, often necessitating a stepwise procedure with purification of the intermediate phosphonochloridate to avoid the formation of symmetric diester byproducts. nih.gov

Arbuzov Reaction and Related Phosphorus-Carbon Bond Forming Transformations

The Michaelis-Arbuzov reaction is a cornerstone of P-C bond formation and is widely used for preparing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The classic Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org To synthesize a structure like phenyl methylphosphonate, a variation is required.

One related pathway is the reaction of a phosphonite, such as diphenyl methylphosphonite, with an appropriate aryl halide. However, a more common modern adaptation involves the metal-catalyzed coupling of H-phosphonates with aryl halides, a process often referred to as the Hirao reaction. For the synthesis of a diaryl methylphosphonate, one could envision the palladium-catalyzed coupling of a diaryl phosphite with a methyl halide, or more relevantly, the coupling of a phenyl H-phosphonate with an aryl halide. organic-chemistry.org

A specific route to an analogue, diphenyl phenylphosphonate (B1237145), has been demonstrated through an Arbuzov-type rearrangement of triphenyl phosphite, catalyzed by a metal halide like nickel halide at high temperatures (above 200°C) with iodobenzene (B50100) as a promoter. google.com This transformation highlights the versatility of the Arbuzov rearrangement beyond simple alkyl halides. nih.gov

Table 1: Comparison of Arbuzov-type Reaction Conditions for Aryl Phosphonate Synthesis

| Catalyst System | Reactants | Product Type | Key Conditions | Reference |

| Pd(OAc)₂ / Xantphos | Benzyl halides, H-phosphonate diesters | Benzylphosphonate diesters | Not specified | organic-chemistry.org |

| Lewis Acid (e.g., SnCl₄) | Arylmethyl halides, Triethyl phosphite | Arylmethyl phosphonates | Room Temperature | organic-chemistry.org |

| Pd(PPh₃)₄ | Aryl/vinyl halides, H-phosphonate diesters | Aryl/vinyl phosphonates | Microwave irradiation, <10 min | organic-chemistry.org |

| Ni-halide / Iodobenzene | Triphenyl phosphite | Diphenyl phenylphosphonate | >200°C | google.com |

Condensation Reactions with Methyl Phosphonates

Direct condensation reactions offer an alternative route that avoids the use of highly reactive phosphorus halides. These methods typically involve the activation of a phosphonic acid or its monoester derivative to facilitate esterification with a phenol.

One approach involves the reaction of methylphosphonic acid with two different phenolic compounds (e.g., phenol and 4-hydroxyacetophenone) using a chemical condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which is common in peptide and ester synthesis. However, controlling the sequential addition to produce the unsymmetrical product is critical.

A more refined strategy involves the in-situ generation of a reactive phosphonylating agent. For instance, a symmetrical dialkyl phosphonate can be converted into a reactive intermediate by treatment with oxalyl chloride. This intermediate, a phosphonylaminium salt, can then react with phenolic nucleophiles. nih.gov This method has been successfully used to synthesize mixed phosphonate diesters by reacting a starting diethyl alkylphosphonate with various phenols. nih.gov While this study focused on alkylphosphonates, the principle could be extended to a starting diphenyl methylphosphonate, which would undergo transesterification with 4-hydroxyacetophenone. The efficiency of such condensation reactions can be influenced by factors like the choice of solvent and the use of catalysts. nii.ac.jp

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated, catalyst-driven methods that provide higher yields, greater functional group tolerance, and opportunities for stereoselectivity.

Palladium-Catalyzed Hydroarylation of Diazophosphonates

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C–P bonds. These reactions typically couple P(O)H compounds with aryl halides or triflates. nih.govrsc.org Various palladium catalysts and ligands have been developed to efficiently generate arylphosphonates from different aryl partners. acs.org A plausible mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl starting material, followed by reaction with the phosphorus nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. rsc.org

While direct hydroarylation of a diazophosphonate is a specific transformation, the broader field of palladium-catalyzed phosphonylation is highly relevant. For example, acylphosphonates can be synthesized from aryl iodides and dialkyl phosphites under a carbon monoxide atmosphere using a palladium catalyst. nih.gov Another advanced approach involves the palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds, which proceeds via C–S bond cleavage under mild conditions. nih.gov These methods demonstrate the capacity of palladium catalysis to construct the aryl-phosphonate linkage found in the target molecule under conditions that are often milder than classical approaches.

Table 2: Examples of Palladium-Catalyzed Aryl Phosphonate Synthesis

| Aryl Source | Phosphorus Source | Catalyst/Ligand | Key Feature | Reference |

| Aryl Imidazolylsulfonate | H-Phosphonate Diester | Pd(OAc)₂ / DPPP | High efficiency, good substrate generality | acs.org |

| Arylsulfonium Salt | P(O)H Compounds | Pd(OAc)₂ / X-phos | Mild conditions, C-S bond cleavage | nih.govrsc.org |

| Aryl Iodide | Dialkyl Phosphites | Pd Catalyst | Phosphonocarbonylation (with CO) | nih.gov |

| Aryl Iodide | Triaryl Phosphites | Pd Catalyst | Water-promoted, mild conditions | organic-chemistry.org |

Mitsunobu Reaction Applications in Phosphonate Esterification

The Mitsunobu reaction is a versatile and powerful method for forming esters via a dehydrative condensation mechanism. nih.gov Discovered by Oyo Mitsunobu, the reaction typically converts a primary or secondary alcohol into an ester (or other functional group) with inversion of stereochemistry, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net

The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, forming a good leaving group that is subsequently displaced by a nucleophile. tcichemicals.com In the context of synthesizing this compound, the Mitsunobu reaction could be applied to form one of the P-O-Ar bonds. For instance, phenyl methylphosphonic acid (a monoester) could serve as the acidic nucleophile, which would react with 4-hydroxyacetophenone (acting as the alcohol component) under Mitsunobu conditions.

The reaction is renowned for its mild conditions and high functional group tolerance. researchgate.net This makes it particularly suitable for complex molecules with sensitive functional groups like the acetyl group in the target compound. The reaction is widely used in the synthesis of natural products and other complex organic molecules, highlighting its reliability and scope. nih.gov

Zinc Iodide Mediated Protocols for Phosphonate Ester Formation

A mild and versatile one-flask protocol for the direct conversion of benzylic alcohols to their corresponding phosphonate esters has been developed utilizing zinc iodide as a mediator. wikipedia.orgnih.gov This method presents a convenient alternative to the harsher conditions often required in traditional Arbuzov reactions, particularly for the synthesis of benzylic phosphonates. organic-chemistry.orgmdpi.com

The reaction typically involves treating a benzylic alcohol with a trialkyl or triaryl phosphite in the presence of zinc iodide. The reaction is believed to proceed through an SN1-like mechanism, which is suggested by the racemization observed when using non-racemic starting alcohols. nih.govmdpi.com A key step is the likely formation of a zinc-phosphite complex. organic-chemistry.orgmdpi.com This methodology has been successfully applied to a range of benzylic systems, including those that are electron-rich, electron-poor, and heterocyclic. nih.gov

For the specific synthesis of this compound, the starting material would be 1-(4-acetylphenyl)ethanol. This benzylic alcohol would be reacted with a mixed phosphite, such as diphenyl methyl phosphite, in the presence of zinc iodide. The acetyl group, being an electron-withdrawing group, is compatible with this reaction, which has been shown to proceed in modest yields even with such substituents. mdpi.com

Table 1: Representative Zinc Iodide Mediated Synthesis of Aryl Phosphonates

| Entry | Benzylic Alcohol | Phosphite Reagent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Phenylethanol | Triethyl phosphite | ZnI₂ | Toluene | Reflux | 12 | 85 |

| 2 | 4-Methoxybenzyl alcohol | Triethyl phosphite | ZnI₂ | THF | Reflux | 8 | 92 |

| 3 | 1-(4-Nitrophenyl)ethanol | Triethyl phosphite | ZnI₂ | Toluene | Reflux | 16 | 65 |

| 4 | 1-(4-Acetylphenyl)ethanol | Diphenyl methyl phosphite | ZnI₂ | Dichloromethane | Reflux | 14 | 70 (projected) |

This table presents representative data based on published literature for analogous reactions. The yield for entry 4 is a projection based on the reactivity of similar substrates.

Kabachnik–Fields Synthesis of Methylphosphonate Derivatives

The Kabachnik–Fields reaction is a powerful three-component condensation for the synthesis of α-aminophosphonates. wikipedia.orgnih.govslideshare.net This reaction involves the combination of a primary or secondary amine, a carbonyl compound (typically an aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgslideshare.net The reaction can proceed through two primary mechanistic pathways: one involving the initial formation of an imine followed by nucleophilic addition of the phosphite, and the other proceeding via an α-hydroxyphosphonate intermediate. nih.gov

To synthesize an analogue of this compound using this method, one could envision a reaction between 4-aminoacetophenone, an aldehyde (such as formaldehyde (B43269) or benzaldehyde), and a suitable phosphite, like diphenyl phosphite. The resulting α-aminophosphonate would bear the 4-acetylphenyl group on the nitrogen atom. A variety of catalysts can be employed to promote this reaction, including Lewis acids and Brønsted acids, and modern variations often utilize microwave irradiation or solvent-free conditions to improve efficiency and align with green chemistry principles. nih.govslideshare.net

Table 2: Examples of Kabachnik-Fields Reaction for the Synthesis of α-Aminophosphonates

| Entry | Amine | Carbonyl Compound | Phosphite | Catalyst | Conditions | Yield (%) |

| 1 | Aniline | Benzaldehyde | Diethyl phosphite | InCl₃ | Room Temp, 12h | 92 |

| 2 | Benzylamine | Formaldehyde | Dimethyl phosphite | None | MW, 10 min | 85 |

| 3 | 4-Aminoacetophenone | Benzaldehyde | Diphenyl phosphite | Sc(OTf)₃ | 50°C, 24h | 78 (projected) |

| 4 | Pyrrolidine | Cyclohexanone | Diethyl phosphite | Mg(ClO₄)₂ | Room Temp, 6h | 88 |

This table includes projected data for a reaction involving 4-aminoacetophenone, based on the known scope and efficiency of the Kabachnik-Fields reaction.

Isolation and Purification Techniques for Synthesized Phosphonate Products

The successful synthesis of phosphonate esters like this compound is critically dependent on effective isolation and purification techniques. The choice of method is dictated by the physical and chemical properties of the product, such as its polarity, crystallinity, and thermal stability.

For many phosphonate esters, column chromatography is a standard and effective purification method. Silica gel is a commonly used stationary phase. The choice of eluent is crucial and is determined by the polarity of the target compound. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from unreacted starting materials and byproducts. mdpi.com For more polar phosphonates, reverse-phase chromatography might be more suitable. d-nb.info

Recrystallization is another powerful purification technique, provided the synthesized phosphonate is a solid at room temperature. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for the recrystallization of organic compounds include ethyl acetate/hexane, dichloromethane/pentane, and ethanol/water mixtures. For phosphonate esters, which can sometimes be oils, converting them to a crystalline derivative might be necessary if recrystallization is the desired purification method.

Table 3: Common Purification Techniques for Phosphonate Esters

| Technique | Stationary/Solid Phase | Mobile Phase/Solvent System | Typical Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | General purification of neutral to moderately polar phosphonate esters. mdpi.com |

| Reverse-Phase C18 | Acetonitrile/Water | Purification of more polar phosphonate esters or those with ionizable groups. | |

| Recrystallization | N/A | Ethanol, Isopropanol, Acetone/Water | Purification of crystalline phosphonate esters. researchgate.net |

| N/A | Toluene, Hexane | Purification of less polar, crystalline phosphonate esters. |

It is important to note that the presence of the acetyl group in this compound increases its polarity compared to a simple phenylphosphonate. This will influence the choice of chromatographic conditions, likely requiring a more polar eluent system for effective separation.

Structural Elucidation and Spectroscopic Characterization of 4 Acetylphenyl Phenyl Methylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and probing the local chemical environment of the phosphorus atom.

The ¹H NMR spectrum of 4-Acetylphenyl phenyl methylphosphonate (B1257008) is expected to display a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region would be particularly complex due to the presence of two different substituted phenyl rings.

4-Acetylphenyl Protons: The protons on the 1,4-disubstituted (para) acetylphenyl ring are expected to appear as two distinct doublets. The protons ortho to the acetyl group (H-2', H-6') would be deshielded by the carbonyl group's electron-withdrawing nature, likely resonating at a downfield chemical shift. The protons meta to the acetyl group (H-3', H-5') would appear as another doublet at a slightly more upfield position.

Phenyl Protons: The protons of the phenyl group directly attached to the phosphonate (B1237965) oxygen would exhibit a more complex multiplet pattern due to the different electronic environment and coupling with the phosphorus atom.

Methyl Protons: The spectrum would feature two sharp singlets in the aliphatic region. The singlet corresponding to the acetyl methyl protons (CH₃-C=O) would typically appear around 2.6 ppm. The methyl group attached directly to the phosphorus atom (P-CH₃) would present as a doublet due to coupling with the ³¹P nucleus (²JP-H), a characteristic feature for methylphosphonates.

Interactive Table 1: Predicted ¹H NMR Spectral Data for 4-Acetylphenyl Phenyl Methylphosphonate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.9 - 8.1 | Doublet | ~8.0 (³JH-H) |

| H-3', H-5' (Aromatic) | 7.2 - 7.4 | Doublet | ~8.0 (³JH-H) |

| Phenyl-H (Aromatic) | 7.1 - 7.5 | Multiplet | - |

| Acetyl-CH₃ | ~2.6 | Singlet | - |

| P-CH₃ | 1.5 - 1.8 | Doublet | ~16-18 (²JP-H) |

³¹P NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds. researchgate.net Since ³¹P has a natural abundance of 100%, a single, sharp signal is typically observed in the proton-decoupled spectrum, with its chemical shift being highly indicative of the phosphorus atom's oxidation state and chemical environment. For a methylphosphonate ester like this compound, the ³¹P chemical shift is expected to fall within the characteristic range for phosphonates. nih.govnih.gov The precise chemical shift can be influenced by the electronic nature of the attached aryl and alkyl groups. nih.gov

Interactive Table 2: Predicted ³¹P NMR Chemical Shift for this compound

| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) |

| Phenyl Methylphosphonate | +20 to +30 |

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to be chemically unique, resulting in a distinct signal for each.

Carbonyl Carbon: The most downfield signal would belong to the carbonyl carbon of the acetyl group, typically appearing near 197 ppm. rsc.org

Aromatic Carbons: The aromatic region would show a number of signals. The carbon atom to which the acetyl group is attached (C-4') and the carbon atom bonded to the phosphonate oxygen (C-1 of the phenyl group) would be readily identifiable. The chemical shifts of other aromatic carbons are influenced by their position relative to the substituents. jcsp.org.pkmdpi.com Coupling to the phosphorus atom (²JP-C, ³JP-C) would cause splitting of the signals for the carbons of the phenoxy group.

Methyl Carbons: The acetyl methyl carbon would resonate around 27 ppm, while the P-methyl carbon signal would appear further upfield and show splitting due to direct coupling with the phosphorus nucleus (¹JP-C). rsc.org

Interactive Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C=O (Acetyl) | ~197 | Most downfield signal |

| C-O-P (Aromatic) | 150 - 155 | Split by coupling to P |

| C-C=O (Aromatic) | 135 - 140 | Quaternary carbon |

| Aromatic CH | 120 - 135 | Multiple distinct signals |

| C-1' (Aromatic) | ~130 | Quaternary carbon |

| Acetyl-CH₃ | ~27 | - |

| P-CH₃ | 15 - 20 | Split by strong ¹JP-C coupling |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₁₅H₁₅O₄P), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement that corresponds to this formula. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely involve the cleavage of the P-O and P-C bonds, leading to characteristic fragment ions such as [CH₃C(O)C₆H₄O]⁺, [C₆H₅O]⁺, and ions corresponding to the loss of the methyl or phenyl groups from the phosphonate core.

Interactive Table 4: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₅O₄P |

| Molecular Weight | 306.25 g/mol |

| Exact Mass | 306.0657 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹. masterorganicchemistry.com

P=O Stretch: A strong absorption corresponding to the phosphoryl (P=O) stretching vibration would be a key diagnostic peak, typically appearing in the 1200-1300 cm⁻¹ range.

P-O-C and C-O-C Stretches: The spectrum would also display absorptions for the P-O-Ar and C-O-C (ether-like) linkages, generally found in the 1000-1250 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Vibrations from the aromatic rings would be evident, with C-H stretching absorptions appearing just above 3000 cm⁻¹ and C=C ring stretching absorptions occurring in the 1450-1600 cm⁻¹ range. libretexts.org

Interactive Table 5: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium-Weak |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| P=O (Phosphonate) | Stretch | 1200 - 1300 | Strong |

| P-O-C (Aryl) | Stretch | 1150 - 1250 | Strong |

| Aromatic C-H | Bend (Out-of-plane) | 800 - 850 | Strong |

Advanced Chiral Resolution and Enantiomeric Purity Assessment

The phosphorus atom in this compound is bonded to four different groups (a methyl group, an oxo group, a phenyl group, and a 4-acetylphenoxy group), making it a stereogenic center. Therefore, the compound exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual properties.

Advanced methods for resolving such P-stereogenic compounds include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for both analytical and preparative scale separation. nih.gov By using a chiral stationary phase (CSP), the two enantiomers exhibit different interactions with the column, leading to different retention times and allowing for their separation.

Diastereomeric Crystallization: This classical method involves reacting the racemic phosphonate with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomeric salts. rsc.org These diastereomers have different physical properties, such as solubility, which can be exploited to separate them by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

The enantiomeric purity, or enantiomeric excess (ee), of the separated fractions is typically assessed using chiral HPLC or by NMR spectroscopy with the aid of chiral shift reagents or chiral solvating agents. researchgate.net

Enzymatic Kinetic Resolution Techniques for Phosphonate Enantiomers

The phosphorus atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The separation of these enantiomers, known as resolution, is crucial as they often exhibit different biological activities. Enzymatic kinetic resolution is a powerful technique for achieving this separation. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Phosphotriesterases (PTEs) are a class of enzymes that have been extensively studied for the kinetic resolution of chiral organophosphorus esters. tamu.edunih.gov The wild-type phosphotriesterase from Pseudomonas diminuta has been shown to catalyze the stereoselective hydrolysis of a wide range of phosphonate and phosphate (B84403) esters. tamu.edunih.gov For instance, in a structurally related compound, 4-acetylphenyl methyl phenyl phosphate, the wild-type PTE preferentially hydrolyzes the Sₚ-enantiomer over the Rₚ-enantiomer. wisc.edu By manipulating the active site of the enzyme through site-directed mutagenesis, the stereoselectivity can be enhanced or even reversed. For example, specific mutations in PTE have been shown to dramatically alter the preference for one enantiomer over the other in the hydrolysis of chiral phosphates. wisc.edu This approach allows for the targeted production of either the (R)- or (S)-enantiomer of a chiral phosphonate from a racemic mixture. The progress of the hydrolysis is often monitored by observing the formation of the leaving group, in this case, 4-hydroxyacetophenone. tamu.edu

Lipases are another class of enzymes employed in the kinetic resolution of chiral compounds, including phosphonates. researchgate.net Lipases from sources such as Candida rugosa and Pseudomonas cepacia are commonly used. researchgate.net These enzymes typically catalyze the hydrolysis or transesterification of an ester group in a stereoselective manner. For phosphonates containing a hydroxyl group, lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While direct application on this compound is not extensively documented, the principle of lipase-catalyzed kinetic resolution is broadly applicable to chiral phosphonates. researchgate.netnih.gov

The table below summarizes findings for the enzymatic resolution of related phosphonates.

| Enzyme | Substrate Type | Selectivity | Reference |

| Phosphotriesterase (PTE) | 4-acetylphenyl methyl phenyl phosphate | Wild-type preferentially hydrolyzes the Sₚ-enantiomer. Mutants can enhance or reverse this selectivity. | wisc.edu |

| Phosphotriesterase (PTE) | Methyl phenyl p-substituted-phenylphosphinates | Wild-type preferentially hydrolyzes Sₚ-enantiomers. A specific mutant hydrolyzes the Rₚ-enantiomer. | nih.gov |

| Lipase Amano AK or PS | Diethyl 3-hydroxy-1-alkenyl phosphonates | Successful resolution of enantiomers through selective hydrolysis of the corresponding acetates. | researchgate.net |

Chemical Solvating Agent-Based NMR Differentiation of Chiral Phosphonates

Once the enantiomers of this compound are separated, determining the enantiomeric excess (e.e.) is essential. A rapid and convenient method for this is NMR spectroscopy in the presence of a chiral solvating agent (CSA). nih.gov A CSA is a chiral molecule that forms transient diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes have different NMR spectral properties, leading to separate signals for each enantiomer.

Amino Acid Derivatives: N-protected amino acids have proven to be effective CSAs for the differentiation of chiral organophosphorus compounds using ³¹P and ¹H NMR spectroscopy. nih.gov For example, N-Fmoc-N′-Boc-L-tryptophan (FBTrp) has been successfully used to resolve the signals of the enantiomers of 4-acetylphenyl cyclohexyl methylphosphonate, a compound structurally similar to the target molecule. nih.gov When the CSA is added to a solution of the racemic phosphonate, the single peak in the ³¹P NMR spectrum splits into two distinct peaks, one for each enantiomer. nih.gov The relative integration of these two peaks allows for the direct calculation of the enantiomeric excess. The effectiveness of the separation depends on the specific amino acid derivative used and the structure of the phosphonate. nih.gov

Other Chiral Solvating Agents: A variety of other chiral molecules can serve as CSAs for phosphonates. These include chiral alcohols like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), and chiral acids such as (R)-(-)-mandelic acid. nih.gov The choice of CSA depends on the specific structure of the analyte and the desired level of spectral separation. Chiral phosphoric acids have also been shown to be effective in the NMR analysis of other classes of chiral compounds. nih.gov The interaction between the CSA and the phosphonate enantiomers is typically based on the formation of hydrogen bonds and other non-covalent interactions, leading to the observed spectral differentiation.

The following table presents data on the NMR differentiation of chiral phosphonates using chemical solvating agents.

| Chiral Solvating Agent (CSA) | Analyte (Phosphonate) | NMR Nucleus | Observation | Reference |

| N-Fmoc-N′-Boc-L-tryptophan | 4-acetylphenyl cyclohexyl methylphosphonate | ³¹P | Two well-resolved signals observed for the enantiomers. | nih.gov |

| N-Fmoc-L-phenylalanine | 4-acetylphenyl cyclohexyl methylphosphonate | ³¹P | Two signals with moderate separation observed. | nih.gov |

| Chiral Phosphoric Acids | Atropisomeric Quinolines (related application) | ¹H | Significant chemical shift non-equivalences observed for enantiomers. | nih.gov |

Reaction Mechanisms and Chemical Reactivity of 4 Acetylphenyl Phenyl Methylphosphonate Esters

Hydrolysis Pathways of Phosphonate (B1237965) Esters

The hydrolysis of phosphonate esters involves the cleavage of a P-O ester bond. This process can occur through different mechanistic routes, largely dependent on the reaction conditions and the nature of the nucleophile.

The hydrolysis of phosphonate esters primarily proceeds via a nucleophilic attack on the electron-deficient phosphorus atom. Two main mechanisms are generally considered for this type of reaction involving O-P bond cleavage: an addition-elimination mechanism and a direct substitution (SN2-type) mechanism. thieme-connect.de

In the addition-elimination mechanism , the nucleophile (e.g., a hydroxide (B78521) ion or water molecule) attacks the tetrahedral phosphorus center, forming a transient, high-energy pentavalent intermediate, typically with a trigonal bipyramidal geometry. thieme-connect.deacs.org This intermediate then collapses by expelling the most stable leaving group. thieme-connect.de For 4-acetylphenyl phenyl methylphosphonate (B1257008), the 4-acetylphenoxide ion would be the leaving group.

Alternatively, the reaction can follow a direct substitution or SN2-type mechanism . This is a concerted process where the bond formation with the incoming nucleophile and the bond breakage with the leaving group occur simultaneously through a single trigonal bipyramidal transition state, without the formation of a stable intermediate. thieme-connect.de This pathway is common for the hydrolysis of many acyclic phosphate (B84403) and phosphonate triesters. thieme-connect.de The specific pathway taken, whether stepwise or concerted, is influenced by factors such as the stability of the potential intermediate and the nature of both the leaving and non-leaving groups attached to the phosphorus. thieme-connect.deacs.org

The phosphorus atom in phosphites and phosphines is also strongly nucleophilic, capable of participating in SN2 reactions to form phosphonium (B103445) salts or phosphonate esters through reactions like the Arbuzov reaction. youtube.com

The rate of hydrolysis is significantly influenced by the stability of the leaving group. acs.org A "good" leaving group is one that forms a stable anion upon departure. The 4-acetylphenyl group in the titular compound is considered an effective leaving group. The electron-withdrawing acetyl group at the para-position of the phenol (B47542) ring stabilizes the negative charge on the resulting phenoxide ion through resonance, making it a more favorable group to be expelled.

The pKa of the leaving group's conjugate acid is a crucial parameter; a lower pKa generally corresponds to a better leaving group and a faster reaction rate. frontiersin.org For instance, studies on phosphate esters show that reactivity increases with better leaving groups. frontiersin.org Kinetic measurements of phosphate transfer reactions are often conducted using "activated" substrates with good leaving groups, such as 4-nitrophenolate, which is structurally and electronically analogous to 4-acetylphenolate. acs.org The rate of alkaline hydrolysis of aryl methylphosphonates increases with the electron-withdrawing ability of the substituent on the aryl ring, which further highlights the importance of the leaving group's stability. nih.gov In enzyme-catalyzed reactions, altering the pKa of the phenolic leaving group has also been shown to enhance the stereoselectivity of hydrolysis. tdl.org

Enzyme-Catalyzed Transformations and Biocatalysis

Enzymes, particularly phosphotriesterases, offer highly efficient and stereoselective routes for the hydrolysis of organophosphorus compounds, including methylphosphonate esters.

Phosphotriesterase (PTE), a metalloenzyme typically containing two zinc ions in its active site, is renowned for its remarkable ability to catalyze the hydrolysis of organophosphate triesters and related phosphonates. frontiersin.orgnih.govnih.gov The catalytic mechanism involves the activation of a water molecule by the binuclear metal center, which generates a potent hydroxide nucleophile. frontiersin.org This hydroxide then attacks the phosphorus center of the substrate, leading to the cleavage of the ester bond through a process that results in an inversion of stereochemistry at the phosphorus atom. nih.gov

A key feature of PTE is its stereoselectivity. Many organophosphonates, including analogs of chemical warfare agents, are chiral at the phosphorus center. The wild-type PTE often shows a preference for hydrolyzing the (RP)-enantiomer of chiral substrates. nih.govnih.gov The degree of this selectivity is dependent on the size and nature of the substituents on the phosphorus. nih.gov The enzyme's active site is characterized by three hydrophobic pockets—small, large, and leaving group pockets—which accommodate the different substituents of the substrate and play a critical role in determining its specificity and stereoselectivity. nih.govnih.gov

| Enzyme | Substrate Analogue | Stereopreference | Selectivity Factor (kcat/Km) | Reference |

| Wild-Type PTE | Sarin Analogue (Compound 1) | (Rp) | 22-fold > (Sp) | nih.gov |

| Wild-Type PTE | Cyclosarin Analogue (Compound 2) | (Rp) | 760-fold > (Sp) | nih.gov |

This table presents data on the stereoselectivity of wild-type Phosphotriesterase (PTE) for chromophoric analogues of nerve agents.

Beyond the highly specialized PTEs, other enzymes with broader substrate specificities, known as promiscuous esterases, have been found to hydrolyze methylphosphonate esters. These enzymes, often belonging to the amidohydrolase superfamily, primarily act on carboxylate esters but show a secondary, "promiscuous" activity towards organophosphonates. nih.govacs.org

For example, the enzyme Rsp3690, a non-specific carboxylate esterase, can hydrolyze various methylphosphonate esters, including ethyl 4-nitrophenyl methylphosphonate. acs.org Similarly, the enzyme Pmi1525 from Proteus mirabilis also displays promiscuous activity, effectively hydrolyzing both carboxylate esters and the (SP)-enantiomers of methylphosphonate esters. nih.gov Interestingly, these promiscuous enzymes often exhibit a preference for the (SP)-enantiomer, which is the opposite of the preference shown by wild-type PTE. nih.govacs.org This makes them attractive starting points for protein engineering efforts aimed at detoxifying the more toxic (SP)-isomers of nerve agents. acs.org

| Enzyme | Best Methylphosphonate Substrate | kcat/Km (M-1s-1) | Stereopreference | Reference |

| Rsp3690 | Ethyl 4-nitrophenyl methylphosphonate | 3.8 x 105 | (SP) > (RP) (10-fold) | acs.org |

| Pmi1525 | Ethyl 4-nitrophenyl methylphosphonate | 1.2 x 105 | (SP) > (RP) (14-fold) | nih.gov |

This table summarizes the kinetic parameters and stereoselectivity of two promiscuous esterases for methylphosphonate substrates.

The natural capabilities of enzymes like PTE can be significantly enhanced and even altered through protein engineering techniques such as rational design and directed evolution. acs.org Site-directed mutagenesis, which involves making specific changes to the amino acid sequence of an enzyme, has been instrumental in improving the catalytic efficiency and modulating the stereoselectivity of PTE. nih.govtamu.edu

By targeting amino acid residues within the active site's binding pockets, researchers have successfully created PTE variants with dramatically improved activity. For example, a triple mutant of PTE (H254G/H257W/L303T) showed a nearly 1000-fold increase in catalytic turnover for an analog of the nerve agent soman. tamu.edu Mutations can also be used to invert the enzyme's natural stereoselectivity. While wild-type PTE prefers (RP)-isomers, engineered variants have been developed with significantly enhanced activity towards the more toxic (SP)-enantiomers of various nerve agent analogs, with improvements of up to 15,000-fold. nih.gov Specific mutations, such as G60A or those at the W131 position, have been shown to enhance or alter stereoselectivity, enabling the kinetic resolution of chiral organophosphates. nih.govresearchgate.net This combinatorial approach of rational design and laboratory evolution is a powerful tool for creating bespoke biocatalysts for the detoxification of specific organophosphorus compounds. acs.org

| PTE Variant | Target Substrate | Fold Improvement (vs. Wild-Type) | Key Mutation(s) | Reference |

| Triple Mutant | Soman Analogue | ~1000 | H254G/H257W/L303T | tamu.edu |

| BdPTE(VRNVVLARY) | Malaoxon | 37 | Multiple | nih.gov |

| Various Mutants | SP-Nerve Agent Analogues | Up to 15,000 | Active Site Pocket Mutations | nih.gov |

This table highlights examples of engineered PTE variants with enhanced catalytic activity towards specific organophosphate substrates.

Mechanistic Studies of Phosphorus-Carbon Bond Formation and Cleavage

The phosphorus-carbon (P-C) bond is a defining structural feature of organophosphorus compounds, and its formation and cleavage are central to the synthesis and reactivity of esters like 4-acetylphenyl phenyl methylphosphonate. The stability of the P-C bond is significant, with its resistance to hydrolytic cleavage being a key characteristic of many phosphonates. researchgate.net Mechanistic studies into these processes provide fundamental insights into the chemical behavior of this class of compounds.

Phosphorus-Carbon Bond Formation

The primary method for establishing the P-C bond in methylphosphonates is the Michaelis-Arbuzov reaction, a cornerstone in organophosphorus synthesis discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov. jk-sci.comwikipedia.org This reaction facilitates the creation of a pentavalent phosphonate from a trivalent phosphite (B83602) ester and an alkyl halide. wikipedia.org

The mechanism of the Michaelis-Arbuzov reaction proceeds in two main steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic SN2 attack by the lone pair of electrons on the phosphorus atom of a phosphite ester on the electrophilic carbon of an alkyl halide. This step results in the formation of a phosphonium salt intermediate. jk-sci.comchemeurope.com The rate of this initial attack is influenced by the electronic nature of the substituents on the phosphite; electron-donating groups increase the reaction rate, while electron-withdrawing groups slow it down. wikipedia.org

For the specific synthesis of an aryl-substituted methylphosphonate such as this compound, a variation of the classical Michaelis-Arbuzov reaction would be employed. One plausible pathway involves the reaction of a mixed aryl phosphite, such as diphenyl phosphite, with methyl iodide. However, aryl halides are generally unreactive in the classic Michaelis-Arbuzov reaction. chemeurope.com Therefore, modern catalytic methods are often required. Palladium-catalyzed cross-coupling reactions, for example, have been developed to facilitate the synthesis of arylphosphonates from aryl halides. organic-chemistry.orgorganic-chemistry.org Another advanced approach is the copper-catalyzed arylation of dialkyl phosphonates using diaryliodonium salts, which proceeds under mild conditions to selectively produce mixed alkyl aryl phosphonates. acs.org A photochemical variant of the Michaelis-Arbuzov reaction has also been developed to synthesize arylphosphonates, utilizing a photo-active catalyst to generate aryl radicals. nih.gov

Table 1: Factors Influencing the Michaelis-Arbuzov Reaction

| Factor | Influence on Reaction | Reference |

|---|---|---|

| Alkyl Halide Reactivity | Follows the order: R'–I > R'–Br > R'–Cl. Primary alkyl halides are most effective. | jk-sci.com |

| Phosphorus Reactant | Reactivity order: Hypophosphites > Phosphinates > Phosphites. | jk-sci.com |

| Substituents on Phosphite | Electron-donating groups accelerate the reaction; electron-withdrawing groups decelerate it. | wikipedia.org |

| Aryl/Vinyl Halides | Generally unreactive under standard conditions; require catalysis. | chemeurope.comnih.gov |

Phosphorus-Carbon Bond Cleavage

While the P-C bond in phosphonates is generally stable, its cleavage can be induced under specific conditions. researchgate.net The mechanism of cleavage is highly dependent on the molecular structure and the reaction environment. Research has shown that both P-C and P-O bond fission are competing processes, particularly during hydrolysis. nih.govnih.gov

Nucleophilic Displacement and Hydrolysis: In nucleophilic displacement reactions at the phosphorus center, the nature of the substituents plays a critical role in determining the reaction pathway. Computational studies on dimethyl methylphosphonate and its chloro-substituted analogues have shown that increasing the electron-withdrawing character of the substituents on the methyl group enhances the stability of transition states that lead to P-C bond cleavage. nih.gov For instance, while unsubstituted dimethyl methylphosphonate undergoes exclusive P-O bond cleavage, the trichlorinated version proceeds exclusively via P-C bond scission. nih.gov

In the case of this compound, the phenyl and 4-acetylphenyl groups attached to the ester oxygens have a significant electronic influence. The 4-acetyl group is electron-withdrawing, which can affect the electrophilicity of the phosphorus atom. During hydrolysis, a nucleophilic attack by a hydroxide ion or water molecule occurs at the phosphorus center. nih.gov The subsequent cleavage can be of either a P-O or the P-C bond. The preferred pathway is often dictated by the stability of the potential leaving groups.

Studies on the hydrolysis of α-aminophosphonates in acidic media have detailed a multi-step process for P-C bond cleavage involving protonation, the cleavage itself, and subsequent transformation of the products. nih.gov For aryl methylphosphonates, alkaline hydrolysis typically involves a nucleophilic attack on the phosphorus atom, with the rate being dependent on the hydroxide ion concentration. nih.gov

Radical-Induced Cleavage: P-C bond cleavage can also be initiated by radical mechanisms. For example, the photochemical cleavage of the C-P bond in nitro-substituted benzylphosphonic acids has been observed upon UV irradiation. rsc.org Studies involving the reaction of tertiary phosphines with lithium have indicated that P-C bond cleavage can proceed through a thermodynamic equilibrium between P-C(aryl) and P-C(alkyl) cleaved radicals and anions. nih.gov These findings suggest that under appropriate energetic conditions, a homolytic cleavage of the P-C bond in this compound could be a possible degradation pathway.

Table 2: Factors Influencing P-C vs. P-O Bond Cleavage in Phosphonates

| Factor | Influence on Cleavage Pathway | Reference |

|---|---|---|

| Substituents on P-Alkyl Group | Electron-withdrawing substituents stabilize transition states for P-C cleavage. | nih.gov |

| Protonation State (in phosphates) | Protonation of the bridging oxygen can favor either C-O or O-P cleavage depending on other substituents. | nih.gov |

| Reaction Conditions | Acidic or basic conditions can promote hydrolysis, with the specific pathway (P-O vs. P-C) being substrate-dependent. | nih.govnih.gov |

| Photochemical Irradiation | Can induce homolytic C-P bond cleavage, particularly with photosensitive groups like nitrobenzyl. | rsc.org |

Computational Chemistry and Theoretical Studies on 4 Acetylphenyl Phenyl Methylphosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can determine the optimized geometry, vibrational frequencies, and various electronic parameters of a compound. For 4-acetylphenyl phenyl methylphosphonate (B1257008), DFT calculations provide a fundamental understanding of its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For 4-acetylphenyl phenyl methylphosphonate, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely be distributed around the phosphonate (B1237965) group and the acetyl substituent, which are electron-withdrawing. DFT calculations can precisely map these orbitals and quantify their energy levels. The interaction and energy gap of these frontier orbitals are central to understanding the molecule's reaction mechanisms. wikipedia.org

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound Calculated via DFT

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital; associated with the capacity to donate electrons. |

| LUMO Energy | -1.85 | Energy of the lowest unoccupied molecular orbital; associated with the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |

Note: The values in this table are representative and intended for illustrative purposes based on typical calculations for similar aromatic phosphonates.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. bhu.ac.inresearchgate.net It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other chemical species, including electrophiles, nucleophiles, and biological receptors. nih.govnih.gov The MEP map displays different potential values on the electron density surface, typically using a color spectrum where red indicates regions of negative electrostatic potential (nucleophilic or susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electrophilic or prone to nucleophilic attack). malayajournal.orgscispace.com

In the case of this compound, an MEP map would reveal highly negative potential around the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups, making them primary sites for hydrogen bonding and interactions with electrophiles. bhu.ac.in The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. This detailed charge landscape is instrumental in understanding intermolecular interactions and structure-activity relationships. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the electron density of a molecule in terms of localized bonds and lone pairs. wisc.edu It provides a detailed picture of charge distribution, hybridization, and, most importantly, intramolecular charge transfer (ICT) interactions, often referred to as hyperconjugation. youtube.comresearchgate.net These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. youtube.com The stabilization energy (E(2)) associated with this donation quantifies the strength of the interaction. researchgate.net

Table 2: Hypothetical NBO Second-Order Perturbation Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of P=O | π* (C-C) of Phenyl Ring | ~5.2 |

| LP (O) of P-O-C | σ* (P-C) | ~3.8 |

| π (C=C) of Phenyl Ring | π* (C=O) of Acetyl Group | ~2.5 |

Note: This table presents hypothetical E(2) values to illustrate the types of intramolecular interactions that NBO analysis would reveal. LP denotes a lone pair.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsciepub.com These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and relating them to experimental activity data through mathematical equations. While specific QSAR models for this compound are not available, studies on related phosphonate and bisphosphonate compounds have successfully established such relationships for various biological targets. nih.govresearchgate.net

For instance, QSAR studies on phosphonates have shown that descriptors related to molecular polarity, topology, and electronic properties can predict activities such as anticancer, antifungal, or enzyme inhibition. nih.govsciepub.comresearchgate.net These models have demonstrated that parameters like dipole moment, HOMO-LUMO energies, and specific atomic charges can be crucial determinants of a compound's efficacy. sciepub.com Such studies provide a framework for designing new phosphonate derivatives with potentially enhanced activity. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Phosphonate Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes the molecule's ability to engage in electronic interactions. |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to the compound's solubility, permeability, and steric properties. |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To study the behavior of this compound within a complex biological environment, such as the active site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. nih.govrsc.org This approach offers a balance between computational cost and accuracy by treating the most chemically important region (e.g., the substrate and key active site residues) with high-level quantum mechanics (QM), while the remainder of the system (e.g., the rest of the protein and solvent) is described using a more computationally efficient molecular mechanics (MM) force field. chemrxiv.org

QM/MM simulations can be used to model the binding of this compound to a target enzyme, providing insights into the specific interactions that stabilize the complex. nih.gov This method is essential for understanding how the protein environment influences the electronic properties and reactivity of the phosphonate, which is a critical step in elucidating its mechanism of action. rsc.org

Computational Modeling of Enzymatic Reaction Mechanisms and Transition States

Building upon QM/MM simulations, computational modeling can be used to map out the entire reaction pathway for an enzyme-catalyzed process involving this compound. nih.govresearchgate.net This involves locating the transition state(s) of the reaction and calculating the associated activation energy barriers. nih.gov Such studies are invaluable for understanding how enzymes achieve their catalytic power and for predicting the effects of mutations. nih.gov

For organophosphorus compounds, a primary mechanism of action is the inhibition of hydrolase enzymes like acetylcholinesterase (AChE). mdpi.com Computational modeling can simulate the covalent modification of a key serine residue in the enzyme's active site by the phosphonate. The simulation would detail the step-by-step mechanism, including the formation of the initial enzyme-inhibitor complex, the nucleophilic attack by the serine hydroxyl group on the phosphorus atom, the structure of the pentavalent transition state, and the final formation of the stable, covalently phosphonylated enzyme. dntb.gov.uanih.gov These models provide a dynamic and energetic picture of the inhibition process that is difficult to obtain through experimental means alone. nih.govnih.gov

Prediction of Stereoselectivity and Enantiomeric Preferences through Computational Analysis

The phosphorus center in this compound is chiral, leading to the existence of two enantiomers (R and S). Computational analysis is a powerful tool for predicting which enantiomer may be preferentially formed or consumed in a chemical or enzymatic reaction. This is particularly relevant in fields like asymmetric catalysis and drug development, where the stereochemistry of a molecule can dictate its efficacy and interactions within a biological system.

Advances in computational methods enable the modeling of stereoselective reactions with increasing accuracy. rsc.org By calculating the transition state energies for the formation of each enantiomer, the enantiomeric excess (ee) can be predicted. The lower the energy of the transition state leading to a particular enantiomer, the faster its rate of formation and the more abundant it will be in the product mixture.

In the context of enzymatic resolution, computational docking and molecular dynamics simulations can be employed to model the interaction of each enantiomer with the active site of an enzyme. nih.gov These models can predict the binding affinity (related to the Michaelis constant, Km) and the catalytic efficiency (kcat) for each stereoisomer. nih.gov The ratio of these kinetic parameters for the two enantiomers provides a quantitative measure of the enzyme's stereoselectivity. nih.gov A kcat/Km ratio greater than one for one enantiomer over the other indicates a preference for the former. nih.govfrontiersin.org While specific computational studies on the stereoselectivity of this compound are not extensively documented in publicly available literature, the established methodologies for other chiral phosphonates provide a clear framework for how such an analysis would be conducted.

Table 1: Illustrative Kinetic Parameters for Enantioselective Enzymatic Hydrolysis

| Enantiomer | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Enantiomeric Ratio (E) |

| (R)-isomer | 0.5 | 10 | 20,000 | \multirow{2}{*}{10} |

| (S)-isomer | 1.0 | 2 | 2,000 |

This table is illustrative and demonstrates the type of data generated from computational predictions of enzymatic kinetics to determine enantiomeric preferences. The values are not specific to this compound.

Theoretical Investigations of Molecular Reactivity and Intermolecular Interactions

Theoretical investigations into the molecular reactivity of this compound can be conducted using quantum chemical methods such as Density Functional Theory (DFT). nih.gov These studies provide insights into the electron distribution within the molecule and help to identify sites that are susceptible to nucleophilic or electrophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For substituted phosphonates, DFT calculations can elucidate how different functional groups, such as the acetyl group in this case, influence the reactivity of the phosphorus center and the aromatic rings. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). For this compound, the phosphoryl oxygen would be expected to be a region of high negative potential, while the phosphorus atom would be a site of positive potential.

The study of intermolecular interactions is crucial for understanding the compound's physical properties, such as its crystal packing and solvation characteristics. Computational methods can model various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The acetyl group and the phosphonate moiety can participate in hydrogen bonding, which can significantly influence the compound's aggregation state and its interactions with other molecules. Theoretical studies on related compounds, such as 1-phenylethyl chlorides, have shown that the mechanism of substitution reactions can be elucidated by modeling the transition states and the influence of the solvent. koreascience.kr

Table 2: Representative Quantum Chemical Descriptors for a Phosphonate Derivative

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular forces |

This table provides representative data from a DFT calculation on a generic phosphonate to illustrate the type of information generated. The values are not specific to this compound.

Advanced Applications in Chemical Research and Synthetic Methodologies

Substrates and Probes for Enzymatic Mechanistic and Structure-Activity Relationship Studies

4-Acetylphenyl phenyl methylphosphonate (B1257008) and structurally related chiral methylphosphonate esters are valuable tools for investigating the mechanisms and structure-activity relationships of various enzymes, particularly hydrolases. The compound serves as a substrate, where the acetylphenyl group functions as a leaving group upon enzymatic hydrolysis. The rate of this hydrolysis can be monitored to determine enzyme kinetics and efficiency.

In studies of methylphosphonate esterases, such as Pmi1525, chiral analogues of 4-acetylphenyl phenyl methylphosphonate are used to probe the stereoselectivity of the enzyme. For instance, research has shown that certain enzymes exhibit a preference for one enantiomer over the other. One study demonstrated that a particular enzyme hydrolyzes the (S_P)-enantiomer of a related compound, isobutyl 4-nitrophenyl methylphosphonate, 14 times faster than the (R_P)-enantiomer tamu.edu. This enantiomeric preference provides critical insights into the three-dimensional architecture of the enzyme's active site and the specific interactions required for catalysis.

The electronic properties of the phenyl leaving group are crucial for these studies. The acetyl group in the para position is an electron-withdrawing group, which influences the susceptibility of the P-O bond to nucleophilic attack. By systematically modifying this part of the molecule and observing the corresponding changes in reaction rates, researchers can build detailed structure-activity relationship (SAR) models. These models are instrumental in understanding the catalytic mechanism and can guide the development of specific enzyme inhibitors or novel enzymatic processes.

Below is a table summarizing typical data obtained from such enzymatic studies, illustrating how substrate structure affects enzymatic activity.

| Substrate Analog | Enzyme | Kinetic Parameter (k_cat/K_M) (M⁻¹s⁻¹) | Enantiomeric Preference |

| Isobutyl 4-nitrophenyl methylphosphonate | Wild-Type PTE | 1.2 x 10⁵ | (S_P) |

| Isobutyl 4-nitrophenyl methylphosphonate | Pmi1525 | 9.3 x 10³ | (S_P) |

| (S_P)-enantiomer | Pmi1525 | Not specified | 14x faster than (R_P) |

| (R_P)-enantiomer | Pmi1525 | Not specified | Slower hydrolysis |

Note: Data is illustrative and based on related compounds to demonstrate the application.

Methodological Development in Organic Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis used to create alkenes, predominantly with E-stereoselectivity, from aldehydes or ketones. wikipedia.org The reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org

While direct applications of this compound itself are not prominently documented, its structural motif is relevant. A typical HWE reagent is a phosphonate (B1237965) ester with an adjacent electron-withdrawing group that stabilizes the carbanion formed upon deprotonation. The reaction begins with the deprotonation of the phosphonate by a base (e.g., NaH, BuLi) to form a carbanion. wikipedia.orgorganic-chemistry.org This carbanion then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses through a cyclic oxaphosphetane to yield an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. wikipedia.orgalfa-chemistry.com

The stereochemical outcome of the HWE reaction is often high E-selectivity, influenced by factors such as the steric bulk of the reactants and the reaction conditions (temperature, cation). wikipedia.org For example, using lithium salts at higher temperatures generally increases the E-selectivity. wikipedia.org A phosphonate containing the 4-acetylphenyl group could be synthesized and employed in HWE reactions, where the electronic nature of the aryl group could potentially influence the reactivity of the phosphonate carbanion.

This compound serves as a versatile precursor for more elaborate organophosphorus structures. The inherent reactivity at several positions on the molecule allows for its derivatization into a wide array of complex scaffolds. The phosphorus(V) center can undergo further reactions, and the acetyl group on the phenyl ring provides a handle for subsequent chemical transformations, such as condensation or oxidation/reduction reactions.

For instance, the phenylphosphonate (B1237145) core is a key structural element in many biologically active molecules and ligands for catalysis. Starting from a foundational molecule like this compound, chemists can perform reactions to modify the methyl group, the phenyl group, or the acetylphenyl ester. This modular approach is crucial for building libraries of compounds for drug discovery or for developing new ligands with tailored electronic and steric properties for transition-metal catalysis.

The development of new reagents and catalysts is a continuous effort in chemical synthesis. Organophosphorus compounds, including phosphonates, are frequently used as ligands in catalysis or as organocatalysts themselves. The this compound structure can be modified to create novel reagents. For example, the acetyl group can be transformed into other functional groups, which could then coordinate to metal centers, turning the molecule into a ligand for asymmetric catalysis.

Furthermore, the principles of nucleophilic catalysis can be applied to create chiral catalysts from phosphonate precursors. mdpi.com By incorporating a chiral element and a nucleophilic site, molecules derived from this phosphonate could potentially act as catalysts for a variety of chemical transformations, promoting the formation of one enantiomer of a product over the other.

Research on Chiral Building Blocks and Chirality Probes in Phosphorus Chemistry

The phosphorus atom in this compound is a stereogenic center when the groups attached to it are unique, making the molecule chiral. The synthesis and separation of its enantiomers are of significant interest in the field of stereoselective synthesis and in the study of biological systems, which are often highly sensitive to chirality.

The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a challenging field that traditionally relies on resolution or the use of stoichiometric chiral auxiliaries. mdpi.com However, recent advances focus on using chiral nucleophilic catalysis to synthesize enantioenriched phosphonates. mdpi.com In this approach, a racemic precursor, such as a H-phosphinate, is coupled with an alcohol in the presence of a chiral catalyst. mdpi.com Studies have shown that the choice of catalyst, solvent, and base can lead to the formation of chiral phosphonate products with modest to good enantioselectivity. mdpi.com

The enantiomeric purity of these compounds is often determined using chiral chromatography or NMR spectroscopy with chiral solvating agents. Once synthesized, these enantiomerically pure phosphonates can be used as chiral building blocks for the synthesis of complex molecules or as probes to study the stereochemical course of enzymatic or chemical reactions.

| Catalyst Type | Achieved Enantiomeric Excess (ee) | Yield (%) |

| Chiral Amine Catalyst | up to 62% | 33-95% |

| Fu's Catalyst (Planar-chiral) | 34% | 45% |

| Heterocyclic Nucleophilic Catalysts | -24% to 11% | 38-42% |

Note: Data is from studies on related P-stereogenic compounds to illustrate the application. mdpi.com

Investigations into Chemical Interactions Relevant to Materials Science

Organophosphorus compounds are increasingly investigated for their potential applications in materials science, including as flame retardants, components of polymers, and ligands for creating functional metal-organic frameworks (MOFs). The phenylphosphonate moiety in this compound imparts properties such as thermal stability and the ability to coordinate with metal ions.

The presence of aromatic rings allows for π-π stacking interactions, which can influence the self-assembly and packing of molecules in the solid state, a key consideration in the design of crystalline materials and liquid crystals. The polar phosphonate group and the acetyl group can engage in specific intermolecular interactions, such as hydrogen bonding (if suitable donors are present) and dipole-dipole interactions. These directed interactions are fundamental to crystal engineering and the design of materials with specific physical properties, such as nonlinear optical activity or specific thermal behaviors. While specific studies on this compound in materials science are not widely reported, its structural features are representative of molecules used in this field.

Ligand Design for Metal Complexation Studies

The design of novel ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and structural properties. Phosphonic acids and their esters are well-established as effective ligands for a wide array of metal ions, forming stable complexes with diverse structural architectures, from discrete molecular entities to extended one-, two-, and three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.netsemanticscholar.orgnih.gov The phosphonate group in this compound offers a potent coordination site for metal ions.

The versatility of phosphonate-based ligands stems from their ability to adopt various binding modes and protonation states, leading to a high degree of structural diversity in the resulting metal complexes. d-nb.infoamazonaws.com The presence of the acetyl group on the phenyl ring of this compound introduces an additional functional handle. This ketone functionality can either remain as a spectator group, influencing the electronic properties of the ligand, or it can be chemically modified post-complexation to introduce further functionalities into the metal complex. The combination of a robust phosphonate metal-binding group with a modifiable acetylphenyl moiety makes this compound a promising candidate for the design of multifunctional ligands for applications in catalysis, materials science, and molecular sensing. mdpi.comnih.gov

The synthesis of metal complexes using phosphonate-based ligands often involves hydrothermal or solvothermal methods, where the ligand and a metal salt react to form the desired coordination compound. stmarytx.edu The specific structure of the resulting complex is influenced by factors such as the metal-to-ligand ratio, the solvent system, temperature, and pH.

| Coordination Mode | Description | Potential Application |

|---|---|---|

| Monodentate | The phosphonate group binds to a single metal center through one of its oxygen atoms. | Formation of simple metal complexes. |

| Bidentate Chelating | The phosphonate group binds to a single metal center through two of its oxygen atoms. | Enhanced complex stability. |

| Bidentate Bridging | The phosphonate group bridges two metal centers, with each oxygen atom coordinating to a different metal. | Formation of dimeric or polymeric structures. |

| Tridentate Bridging | The phosphonate group bridges multiple metal centers. | Construction of 2D and 3D coordination polymers and MOFs. |

Precursors in Polymer Chemistry and Covalent Organic Framework (COF) Synthesis

The field of polymer chemistry is continually seeking novel monomers to create materials with advanced properties. This compound presents potential as a precursor for functional polymers and Covalent Organic Frameworks (COFs) due to its distinct chemical functionalities.

COFs are a class of porous crystalline polymers with ordered structures, synthesized from organic building blocks linked by strong covalent bonds. tcichemicals.com The synthesis of COFs often relies on reactions that are reversible, allowing for the formation of crystalline, well-ordered materials. The acetyl group in this compound is a key functional group that can participate in aldol-type condensation reactions. Aldol condensation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and has been successfully employed in the synthesis of vinylene-linked COFs. nih.govresearchgate.net In such a synthesis, the acetyl group could react with other suitable monomers under basic or acidic conditions to form a porous, extended network.

Furthermore, the phosphonate moiety can be incorporated into the backbone of polymers, leading to polyphosphonates. These materials are of interest for their flame-retardant properties, thermal stability, and potential as ion-exchange resins. Recently, polyphosphonate COFs have been synthesized through the formation of P-O-P linkages, demonstrating the feasibility of incorporating phosphonate groups into these ordered porous materials. nih.govnih.govucl.ac.ukresearchgate.net The synthesis of such materials can be achieved through the condensation of phosphonic acids, a reaction that could potentially be adapted for phosphonate esters like this compound.

The presence of both an acetyl group and a phosphonate ester in the same molecule opens up the possibility of creating dual-functional polymers or COFs. For instance, the acetyl group could be used for the primary polymerization or framework formation, while the phosphonate group could be post-synthetically modified or utilized for its inherent properties, such as metal chelation or as a site for further chemical reactions.

| Reaction Type | Functional Group Involved | Resulting Linkage/Structure | Potential Application of Product |

|---|---|---|---|

| Aldol Condensation | Acetyl group | Vinylene linkage (-CH=C-) | Porous Covalent Organic Frameworks for gas storage and separation. |

| Transesterification/Condensation | Phosphonate ester | Polyphosphonate backbone (-P-O-C-) | Flame-retardant polymers, ion-exchange materials. |

| Dual-Functional Polymerization | Acetyl and Phosphonate groups | Complex polymer architectures | Multifunctional materials with tunable properties. |

Design and Study of Modified Oligonucleotide Backbones (e.g., Methyl Phosphonates in Antisense Research)

Antisense technology is a promising therapeutic strategy that involves the use of short, synthetic nucleic acid sequences (oligonucleotides) to modulate gene expression. A significant challenge in the development of antisense therapeutics is the rapid degradation of natural phosphodiester-linked oligonucleotides by cellular nucleases. To overcome this, various chemical modifications have been introduced to the oligonucleotide backbone to enhance their stability and cellular uptake.

One of the earliest and most studied modifications is the replacement of the anionic phosphodiester linkage with a non-ionic methylphosphonate linkage. This modification, where one of the non-bridging oxygen atoms of the phosphate group is replaced by a methyl group, results in a backbone that is resistant to nuclease degradation. The neutral charge of the methylphosphonate backbone is also thought to facilitate the passive diffusion of oligonucleotides across cell membranes.

The design of methylphosphonate-modified oligonucleotides involves the synthesis of nucleoside phosphoramidites containing the methylphosphonate group, which can then be used in automated solid-phase DNA/RNA synthesis. The resulting oligonucleotides can have all of their phosphodiester linkages replaced by methylphosphonate linkages or can be chimeras containing a mix of both types of linkages.

While methylphosphonate oligonucleotides exhibit enhanced nuclease resistance and cellular uptake, they also have some drawbacks. The introduction of a chiral center at the phosphorus atom for each methylphosphonate linkage results in a mixture of diastereomers, which can have different hybridization properties and biological activities. Additionally, the methylphosphonate modification can lower the binding affinity of the oligonucleotide to its target mRNA and may not support the activity of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA duplex and is a key mechanism of action for many antisense agents.

Despite these challenges, methylphosphonate-modified oligonucleotides continue to be valuable tools in antisense research, particularly for applications where nuclease resistance is paramount and RNase H activity is not required, such as in steric blocking of translation or splicing.

| Property | Phosphodiester Oligonucleotides | Methylphosphonate Oligonucleotides |

|---|---|---|

| Backbone Charge | Anionic | Neutral |

| Nuclease Resistance | Low | High |

| Cellular Uptake | Low (requires delivery vehicle) | Enhanced passive diffusion |

| Binding Affinity to mRNA | High | Generally lower |

| RNase H Activation | Yes | No |

| Chirality at Phosphorus | No | Yes (mixture of diastereomers) |

Theoretical Investigations of Chemical Inhibition Mechanisms (e.g., DFT studies on phosphonate interactions with surfaces)

Theoretical chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate chemical structures, reaction mechanisms, and intermolecular interactions at the atomic level. Such studies are invaluable for understanding and predicting the behavior of molecules like this compound in various chemical environments, including its potential role as a chemical inhibitor.